molecular formula C10H10Br2O2 B2886063 3,5-Dibromo-4-propoxybenzaldehyde CAS No. 361465-08-9

3,5-Dibromo-4-propoxybenzaldehyde

Cat. No.: B2886063
CAS No.: 361465-08-9
M. Wt: 321.996
InChI Key: JGOXPSCZCSUULE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-propoxybenzaldehyde is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 3rd and 5th positions, and a propoxy group is substituted at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-propoxybenzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-propoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction typically takes place in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-propoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3,5-dimethoxy-4-propoxybenzaldehyde.

    Oxidation: 3,5-Dibromo-4-propoxybenzoic acid.

    Reduction: 3,5-Dibromo-4-propoxybenzyl alcohol.

Scientific Research Applications

3,5-Dibromo-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-propoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating reactions with nucleophiles. The bromine atoms enhance its reactivity by withdrawing electron density from the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3,5-Dibromo-4-methoxybenzaldehyde
  • 3,5-Dibromo-4-ethoxybenzaldehyde

Uniqueness

3,5-Dibromo-4-propoxybenzaldehyde is unique due to the presence of the propoxy group, which imparts different physical and chemical properties compared to its hydroxy, methoxy, and ethoxy analogs.

Properties

IUPAC Name

3,5-dibromo-4-propoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXPSCZCSUULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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